molecular formula C14H12BrN5OS B11250091 N-(3-bromophenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-bromophenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11250091
M. Wt: 378.25 g/mol
InChI Key: IFFNAUGLVVUYRO-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound with a complex structure. Let’s break it down:

    N-(3-bromophenyl): This part of the compound contains a bromine-substituted phenyl group.

    2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Here, we have a fused triazole and pyrrole ring system, connected to an acetamide group via a sulfur atom.

Chemical Reactions Analysis

The compound likely undergoes various reactions due to its functional groups. Some potential reactions include:

    Substitution Reactions: The bromine atom in the phenyl group can be replaced by other nucleophiles.

    Oxidation/Reduction Reactions: The sulfur atom may participate in redox processes.

    Cyclization Reactions: The triazole and pyrrole rings can form intramolecular bonds.

Common reagents and conditions depend on the specific reaction type. Major products could include derivatives with altered functional groups or ring structures.

Scientific Research Applications

    Medicine: Investigate its pharmacological properties, potential as a drug candidate, or interactions with biological targets.

    Chemistry: Explore its reactivity, stability, and applications in organic synthesis.

    Industry: Assess its use in materials science, catalysis, or other industrial processes.

Mechanism of Action

Without specific data, we can only speculate. understanding the compound’s mechanism of action would involve identifying its molecular targets (e.g., enzymes, receptors) and pathways affected. Further research is needed to elucidate this.

Comparison with Similar Compounds

While direct comparisons are challenging due to limited information, we can highlight its uniqueness within the imidazole and pyrrole derivatives. Similar compounds might include other imidazoles, triazoles, or pyrroles.

Properties

Molecular Formula

C14H12BrN5OS

Molecular Weight

378.25 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H12BrN5OS/c15-11-4-3-5-12(8-11)17-13(21)9-22-14-18-16-10-20(14)19-6-1-2-7-19/h1-8,10H,9H2,(H,17,21)

InChI Key

IFFNAUGLVVUYRO-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)N2C=NN=C2SCC(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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